molecular formula C19H21NO B13409725 N-Hydroxyprotriptyline

N-Hydroxyprotriptyline

Cat. No.: B13409725
M. Wt: 279.4 g/mol
InChI Key: QWUHVBSCZRRMNX-UHFFFAOYSA-N
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Description

N-Hydroxyprotriptyline (CAS: 72239-05-5) is a hydroxylated derivative of the tricyclic antidepressant (TCA) protriptyline. Protriptyline itself (C₂₁H₂₅N; CAS: 438-60-8) is a tertiary amine TCA with a dibenzocycloheptene ring system and a methylamine side chain . The N-hydroxy modification involves the addition of a hydroxyl group to the nitrogen atom of the methylamine substituent, altering its physicochemical and pharmacological properties. While protriptyline is primarily used for depression and neuropathic pain, this compound is likely a metabolite or synthetic analog, though its clinical relevance remains underexplored in the provided evidence .

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]hydroxylamine

InChI

InChI=1S/C19H21NO/c1-20(21)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19,21H,6,11,14H2,1H3

InChI Key

QWUHVBSCZRRMNX-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxyprotriptyline typically involves the hydroxylation of protriptyline. One common method is the reaction of protriptyline with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of protriptyline to this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydroxylation. This method uses a catalyst to enhance the reaction rate and yield. The process is optimized to ensure high purity and consistency of the final product, which is crucial for its application in pharmaceutical and other industries.

Chemical Reactions Analysis

Hydroxylation Patterns in Tricyclic Antidepressants (TCAs)

Tricyclic antidepressants like nortriptyline and protriptyline undergo hydroxylation as a primary metabolic pathway. For example:

  • Nortriptyline is metabolized via CYP2D6 and CYP3A4 to form E-10-hydroxynortriptyline , a major active metabolite .

  • Hydroxylation occurs preferentially at the ethylene bridge of the central seven-membered ring with high stereo- and enantioselectivity, typically producing (−)-(E)-10-hydroxy derivatives .

Key Reaction Data for Nortriptyline Hydroxylation:

ParameterValue (Nortriptyline)Enzyme Involvement
Km (High Affinity) 1.3 ± 0.4 µMCYP2D6
Km (Low Affinity) 24.4 ± 7 µMCYP3A4
Vmax (CYP3A4) Correlated with RAF*r² = 0.84
*RAF = Relative Activity Factor for CYP3A4

Synthetic Pathways for Protriptyline Derivatives

While "N-Hydroxyprotriptyline" is not explicitly mentioned, the synthesis of protriptyline and its analogs involves:

  • Hydrogenation : Protriptyline derivatives are synthesized via selective catalytic dehalogenation of intermediates under hydrogen pressure (e.g., 45–500 p.s.i.g.) using platinum-group catalysts .

  • Side-Chain Modifications : Hydroxylation of the 3-methylaminopropylidene side chain is a critical step, often requiring acid acceptors (e.g., sodium acetate) to optimize yields .

Metabolic Stability of Hydroxy Metabolites

Hydroxy metabolites of TCAs exhibit distinct pharmacodynamic properties:

  • 10-Hydroxynortriptyline : Demonstrates lower anticholinergic side effects compared to the parent compound .

  • Enzymatic Reversibility : Hydroxy metabolites may undergo glucuronidation or reversible oxidation to ketones, influencing their elimination .

Analytical Challenges

The absence of data on "this compound" may stem from:

  • Nomenclature Variability : Potential discrepancies in naming conventions (e.g., "N-hydroxy" vs. "10-hydroxy" positioning).

  • Research Gaps : Limited published studies on protriptyline’s hydroxy derivatives compared to nortriptyline or amitriptyline.

Recommended Actions

To address this gap:

  • Verify the compound’s IUPAC name or CAS number for clarity.

  • Explore non-indexed literature or patents beyond the provided sources.

  • Consider analogous pathways (e.g., nortriptyline hydroxylation) as a provisional framework.

Scientific Research Applications

N-Hydroxyprotriptyline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxyprotriptyline involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of norepinephrine and serotonin, similar to its parent compound protriptyline. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression. Additionally, the hydroxyl group may enable the compound to interact with different molecular targets and pathways, potentially leading to unique pharmacological effects.

Comparison with Similar Compounds

Protriptyline and Its Derivatives

Protriptyline shares structural similarities with other TCAs like nortriptyline (a secondary amine TCA; CAS: 72-69-5) and amitriptyline. Key derivatives of protriptyline include:

  • 10-Hydroxy Protriptyline : Hydroxylation at the 10-position of the dibenzocycloheptene ring.
  • Protriptyline-N-Oxide : Oxidation of the tertiary amine to an N-oxide, altering polarity and metabolism .
  • N-Hydroxyprotriptyline : Direct hydroxylation of the nitrogen atom, distinct from ring-hydroxylated metabolites.
Compound CAS Number Molecular Formula Key Structural Feature Pharmacological Notes
Protriptyline 438-60-8 C₂₁H₂₅N Tertiary amine, dibenzocycloheptene core Serotonin/norepinephrine reuptake inhibitor
This compound 72239-05-5 C₂₁H₂₅NO N-hydroxylated tertiary amine Potential metabolite; reduced lipophilicity vs. parent
10-Hydroxy Protriptyline Not provided C₂₁H₂₅NO 10-position ring hydroxylation Altered receptor binding; possible reduced CNS penetration
Nortriptyline 72-69-5 C₁₉H₂₁N Secondary amine, desmethyl analog of amitriptyline Analgesic properties; CYP2D6 metabolism

Hydroxylated Metabolites of Nortriptyline

Nortriptyline’s metabolites provide insights into the role of hydroxylation in TCAs:

  • 10-Hydroxy Nortriptyline (CAS: 1156-99-6): Ring-hydroxylated metabolite with reduced bioavailability due to increased polarity. Used as a reference standard in analytical assays .
  • 5-Hydroxy Nortriptyline (CAS: 2939-66-4): Positional isomer affecting metabolic stability and clearance rates .
Compound Hydroxylation Site Molecular Weight Key Functional Impact
This compound Nitrogen atom 279.43 g/mol Altered metabolic pathways; potential reactive intermediates
10-Hydroxy Nortriptyline C10 position 279.38 g/mol Reduced blood-brain barrier penetration
5-Hydroxy Nortriptyline C5 position 279.38 g/mol Variable enzyme affinity (e.g., CYP2D6)

Pharmacokinetic and Pharmacodynamic Considerations

  • Metabolism : N-hydroxylation may lead to unique metabolic pathways, such as conjugation reactions (e.g., glucuronidation) or further oxidation, which differ from ring-hydroxylated metabolites .
  • Toxicity : N-oxidized metabolites (e.g., protriptyline-N-oxide) are generally less toxic than parent compounds, but N-hydroxy derivatives could form reactive intermediates, necessitating further toxicological studies .

Biological Activity

N-Hydroxyprotriptyline is a metabolite of the tricyclic antidepressant protriptyline, which is primarily used in the treatment of depression and other mood disorders. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and minimizing adverse effects. This article explores the pharmacological properties, metabolic pathways, and clinical implications of this compound based on diverse research findings.

Pharmacodynamics

This compound exhibits significant pharmacological activity, primarily through its interaction with neurotransmitter systems. It is known to inhibit the reuptake of norepinephrine and serotonin, similar to other tricyclic antidepressants. This action enhances synaptic levels of these neurotransmitters, contributing to its antidepressant effects.

  • Reuptake Inhibition : this compound inhibits the reuptake of norepinephrine and serotonin by blocking their respective transporters.
  • Anticholinergic Effects : Like many tricyclics, it possesses anticholinergic properties, which can lead to various side effects.

Metabolism

The metabolism of this compound is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. Variations in CYP2D6 activity can significantly affect the pharmacokinetics of this metabolite.

Key Findings on Metabolism

  • CYP2D6 Polymorphism : Individuals with different CYP2D6 genotypes exhibit varying metabolic rates for this compound. For instance, extensive metabolizers (EMs) show lower plasma concentrations compared to poor metabolizers (PMs), which can lead to differences in therapeutic efficacy and side effects .
  • Pharmacokinetics : Studies indicate that the half-life of this compound can be influenced by genetic factors. For example, patients homozygous for the CYP2D610 allele demonstrated higher plasma levels and prolonged half-lives compared to those with the CYP2D61 allele .

Case Studies

  • Elderly Patients : A multicenter study involving elderly patients found that nortriptyline (and its metabolites) was effective in reducing depressive symptoms without significant cardiovascular side effects .
  • Heart Failure Patients : Research indicates that nortriptyline is a safer alternative for treating depression in patients with left ventricular impairment, suggesting that this compound may share similar safety profiles .

Side Effects

The anticholinergic properties of this compound can lead to several side effects:

  • Common Side Effects : Dry mouth, constipation, blurred vision, urinary retention.
  • Serious Risks : Cardiovascular issues such as arrhythmias and hypotension have been reported, particularly in older adults or those with pre-existing conditions .

Therapeutic Monitoring

Given the variability in metabolism due to genetic polymorphisms, therapeutic drug monitoring is recommended for patients receiving treatment with protriptyline or its metabolites. This approach helps ensure that plasma concentrations remain within therapeutic ranges to maximize efficacy while minimizing adverse effects.

Parameter Normal Range Clinical Implications
Plasma Concentration50 - 170 ng/mlMonitoring required for dose adjustments
Half-LifeVaries by genotypeLonger in PMs; may require lower doses
Side EffectsVaries by individualMonitor for anticholinergic effects

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for characterizing the physicochemical properties of N-Hydroxyprotriptyline?

  • Methodological Answer : Researchers should employ a combination of analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry (MS) for structural elucidation, and differential scanning calorimetry (DSC) to determine thermal stability. Physical properties (e.g., solubility, partition coefficients) should be evaluated under controlled pH and temperature conditions to mimic physiological environments. Documentation must adhere to NIH preclinical reporting guidelines, including detailed descriptions of instrumentation, calibration standards, and replicate measurements to ensure reproducibility .

Q. How should researchers design preclinical studies to assess the metabolic stability of this compound in animal models?

  • Methodological Answer : Studies should utilize species-specific liver microsomes or hepatocytes to evaluate phase I/II metabolism. Dose-ranging experiments must incorporate pharmacokinetic (PK) sampling at multiple timepoints to calculate clearance rates and half-life. Statistical power calculations should precede the study to determine sample sizes, and control groups must account for interspecies metabolic variations. Researchers should explicitly report all experimental conditions, including buffer compositions and incubation times, as per guidelines for preclinical transparency .

Advanced Research Questions

Q. What methodologies are effective in reconciling conflicting data on the pharmacokinetic-pharmacodynamic (PK-PD) relationships of this compound across different biological systems?

  • Methodological Answer : Contradictions in PK-PD data can be resolved through meta-analysis frameworks that standardize variables such as dosing regimens, sampling intervals, and bioanalytical methods. Sensitivity analyses should identify outliers or confounding factors (e.g., genetic polymorphisms in metabolic enzymes). Advanced statistical tools like mixed-effects modeling can account for inter-study variability. Researchers must document all data harmonization steps and provide raw datasets in supplementary materials to enable independent validation .

Q. How can computational chemistry techniques be validated against experimental data to predict the binding mechanisms of this compound with target receptors?

  • Methodological Answer : Molecular docking simulations should be cross-validated using experimental binding affinity data (e.g., surface plasmon resonance or radioligand assays). Quantum mechanics/molecular mechanics (QM/MM) hybrid models can refine predictions of ligand-receptor interactions. Researchers must report force field parameters, solvent models, and convergence criteria to ensure computational reproducibility. Discrepancies between in silico and empirical results warrant re-evaluation of protonation states or conformational sampling protocols .

Experimental Design and Reproducibility

Q. What strategies minimize variability in this compound toxicity assays across laboratories?

  • Methodological Answer : Standardized protocols for cell culture conditions (e.g., passage number, serum batches) and assay endpoints (e.g., IC50 calculations) should be adopted. Inter-laboratory ring trials using shared reference compounds can identify systemic biases. Researchers must predefine acceptance criteria for assay reproducibility and disclose all deviations in published methods. Compliance with FAIR (Findable, Accessible, Interoperable, Reusable) data principles enhances cross-study comparability .

Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Iterative design should balance synthetic feasibility (e.g., protecting group strategies) with pharmacological relevance. High-throughput screening platforms can prioritize derivatives based on in vitro potency and selectivity. Reaction yields, purification methods, and spectroscopic validation data (NMR, IR) must be rigorously documented to enable replication. Collaborative workflows integrating synthetic chemistry and computational design are critical for SAR efficiency .

Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response curves in this compound efficacy studies?

  • Methodological Answer : Non-linear regression models (e.g., sigmoidal Emax) should be applied to estimate EC50 values, with goodness-of-fit metrics (e.g., Akaike Information Criterion) guiding model selection. Bootstrap resampling can quantify confidence intervals for parameter estimates. Outliers must be analyzed for technical vs. biological significance, and sensitivity analyses should test assumptions of normality .

Q. How should researchers address incomplete metabolic pathway data for this compound in human hepatocyte studies?

  • Methodological Answer : Stable isotope-labeled analogs can track metabolite formation via mass spectrometry. Untargeted metabolomics approaches (e.g., LC-QTOF-MS) should be used to identify novel phase I/II metabolites. Computational tools like MetaPred or GLORYx can predict enzyme-specific transformations, which must be experimentally verified using recombinant enzymes or gene knockout models .

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